molecular formula C22H26ClNO4 B13434828 Bezafibrate Isopropyl Ester

Bezafibrate Isopropyl Ester

Cat. No.: B13434828
M. Wt: 403.9 g/mol
InChI Key: FOWHTZRSWSUQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bezafibrate Isopropyl Ester is a derivative of bezafibrate, a fibrate drug used primarily as a lipid-lowering agent to treat hyperlipidaemia. Bezafibrate helps to lower low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein levels . This compound retains these properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bezafibrate Isopropyl Ester can be synthesized through a series of chemical reactions involving bezafibrate. The synthesis typically involves esterification reactions where bezafibrate reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bezafibrate Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bezafibrate Isopropyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on drug activity and metabolism .

Biological Activity

Bezafibrate Isopropyl Ester is a derivative of bezafibrate, a well-established antilipemic agent primarily used in the treatment of dyslipidemia. This compound exhibits significant biological activity through its action as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The following sections detail its mechanisms of action, pharmacological effects, and relevant research findings.

This compound activates PPARα, which plays a crucial role in lipid metabolism. This activation leads to:

  • Increased Fatty Acid Oxidation : Enhanced catabolism of very low-density lipoproteins (VLDL) through lipoprotein lipase and hepatic lipase, resulting in lower plasma triglyceride levels.
  • Improved Insulin Sensitivity : The compound has been shown to exert anti-inflammatory effects and improve insulin sensitivity, making it beneficial for patients with metabolic syndrome.
  • Enhanced Lipid Profile : It decreases low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels, promoting cardiovascular health.

Lipid-Lowering Effects

Clinical studies have demonstrated that bezafibrate significantly reduces plasma triglycerides and total cholesterol levels. The compound's efficacy is attributed to its ability to modulate lipid metabolism through PPAR activation. For instance, a study indicated that bezafibrate treatment resulted in significant reductions in plasma fibrinogen levels and inhibited platelet aggregation, both critical factors in thrombus formation.

Anti-Inflammatory Properties

Research has highlighted the anti-inflammatory effects of bezafibrate. In models of metabolic syndrome, bezafibrate administration reduced markers of inflammation and improved metabolic parameters. Additionally, it has been noted for its potential to induce autophagy and enhance mitochondrial function, further contributing to its therapeutic profile .

Case Study: Bezafibrate in Primary Biliary Cirrhosis

In a phase 3 clinical trial (BEZURSO), bezafibrate was studied in combination with ursodeoxycholic acid for patients with primary biliary cirrhosis. The dual activation of PPARα/δ was considered significant for improving biochemical measures such as liver stiffness and overall liver function .

Effects on Bone Metabolism

Recent studies have shown that bezafibrate can enhance osteoblastic proliferation and differentiation. In vitro experiments demonstrated that bezafibrate increased the viability and mineralization of osteoblastic cells (MC3T3-E1), indicating potential applications in bone health . The compound was found to upregulate markers such as alkaline phosphatase (ALP) and osteocalcin, suggesting its role in bone formation.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Properties
BezafibrateC19H20ClNO4Lipid-lowering agent; enhances fatty acid oxidation
FenofibrateC20H21ClO4More potent lipid-lowering effects than bezafibrate
Clofibric AcidC12H15ClO2Predecessor of clofibric esters; less effective
CiprofibrateC16H18ClO4Similar lipid-modulating effects; different kinetics

Properties

Molecular Formula

C22H26ClNO4

Molecular Weight

403.9 g/mol

IUPAC Name

propan-2-yl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

InChI

InChI=1S/C22H26ClNO4/c1-15(2)27-21(26)22(3,4)28-19-11-5-16(6-12-19)13-14-24-20(25)17-7-9-18(23)10-8-17/h5-12,15H,13-14H2,1-4H3,(H,24,25)

InChI Key

FOWHTZRSWSUQHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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